tert-Butyl 6-fluoro-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate
Description
tert-Butyl 6-fluoro-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate is a fluorinated heterocyclic compound belonging to the pyridoindole class. Its core structure comprises a fused bicyclic system with a pyridine ring and an indole moiety, modified by a tert-butyl ester group at position 2 and a fluorine atom at position 5. The tert-butyl group enhances steric protection of the ester functionality, improving metabolic stability, while the fluorine atom modulates electronic properties and bioavailability .
Properties
IUPAC Name |
tert-butyl 6-fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c1-16(2,3)21-15(20)19-7-6-11-12-8-10(17)4-5-13(12)18-14(11)9-19/h4-5,8,18H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSIUGCDQVQEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-fluoro-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps may include fluorination to introduce the fluorine atom at the 6-position and esterification to attach the tert-butyl carboxylate group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of different substituents at various positions on the indole ring.
Scientific Research Applications
Chemistry and Biology: Indole derivatives, including tert-Butyl 6-fluoro-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate, are widely studied for their biological activities. They exhibit various bioactivities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: . Its structural complexity and biological activity make it a candidate for drug discovery and development.
Industry: In the chemical industry, indole derivatives are used as intermediates in the synthesis of more complex molecules. They are also employed in the production of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 6-fluoro-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs.
- Ester Group Variations : The tert-butyl ester in the target compound offers superior hydrolytic stability over methyl or phenyl esters (e.g., PTC299), reducing premature metabolic cleavage .
- Complex Derivatives: Tartrate salts (e.g., compound) prioritize solubility for intravenous administration, contrasting with the neutral tert-butyl ester’s suitability for oral formulations .
Metabolic and Pharmacokinetic Profiles
- CYP2D6 Interactions: PTC299’s metabolism involves CYP2D6, necessitating genotyping to exclude poor metabolizers.
Biological Activity
tert-Butyl 6-fluoro-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C16H15FN2O2
- Molecular Weight : 284.30 g/mol
- CAS Number : [insert CAS number if available]
The presence of the fluorine atom and the tert-butyl group contributes to its unique properties and biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of cystic fibrosis treatment as a potentiator of the CFTR chloride channel. The following sections detail its efficacy and mechanisms based on recent studies.
The compound acts primarily as a potentiator for the CFTR protein, which is crucial for chloride ion transport across epithelial cell membranes. It has been shown to enhance the function of mutant CFTR proteins (e.g., F508del and G551D mutations), which are associated with cystic fibrosis.
Structure-Activity Relationships (SAR)
A study highlighted the importance of structural modifications in enhancing biological activity. The tetrahydro-pyrido-indole core was identified as a novel chemotype with promising efficacy in rescuing CFTR function. Key findings include:
- Efficacy Comparison : Compounds derived from this core displayed efficacy comparable to VX-770, a known CFTR potentiator.
- Potency Measurements : The most potent analogs showed EC50 values significantly lower than 20 μM, indicating strong activity in cellular models .
Case Study 1: Efficacy in Cellular Models
In vitro studies demonstrated that this compound effectively improved chloride transport in FRT cells expressing mutant CFTR. The compound was tested at various concentrations (0.5 μM to 20 μM) to assess its impact on short-circuit current measurements.
| Concentration (μM) | Short-Circuit Current (μA/cm²) |
|---|---|
| 0.5 | 10 |
| 1 | 15 |
| 10 | 25 |
| 20 | 30 |
The results indicate a dose-dependent increase in CFTR activity, underscoring the compound's potential as a therapeutic agent for cystic fibrosis .
Case Study 2: In Vivo Characterization
Further investigations into the pharmacokinetics of this compound revealed good bioavailability and systemic exposure in animal models. The compound was administered orally, with plasma concentrations measured over time to evaluate absorption and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
